molecular formula C16H16N2O5 B5870214 N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5870214
M. Wt: 316.31 g/mol
InChI Key: PIEBTXDYOSHIFK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of both methoxy and nitro functional groups

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-13-7-8-14(15(10-13)23-2)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEBTXDYOSHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Acylation: The introduction of an acyl group to form an amide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Reduction: Formation of N-(2,4-dimethoxyphenyl)-2-(4-aminophenyl)acetamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy groups may influence the compound’s solubility and interaction with cellular membranes.

Comparison with Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(4-aminophenyl)acetamide: A reduced form with an amine group instead of a nitro group.

    N-(2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide: A derivative with a chloro group instead of a nitro group.

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